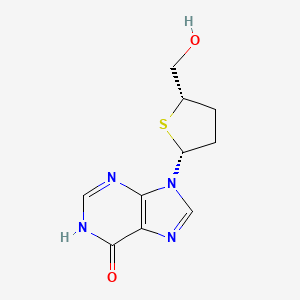
2',3'-Dideoxy-4'-thioinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',3'-Dideoxy-4'-thioinosine is a useful research compound. Its molecular formula is C10H12N4O2S and its molecular weight is 252.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Mechanism of Action:
2',3'-Dideoxy-4'-thioinosine functions primarily as an inhibitor of viral RNA synthesis. It mimics natural nucleosides, thereby interfering with the replication of viral genomes.
Case Studies:
- HIV Research: In studies focusing on HIV, this compound has demonstrated effective inhibition of reverse transcriptase activity, which is crucial for HIV replication. For example, a study indicated that this compound could reduce viral load significantly in vitro, showcasing its potential as part of antiretroviral therapy .
- Hepatitis C Virus: Research has indicated that nucleoside analogs like this compound can inhibit the replication of the hepatitis C virus (HCV). In vitro assays revealed that this compound could decrease HCV RNA levels in infected cells .
Anticancer Applications
Mechanism of Action:
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit DNA synthesis.
Case Studies:
- Cytotoxicity Studies: A series of experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell lines .
- Combination Therapies: Clinical studies have explored the use of this compound in combination with other chemotherapeutic agents. Results showed enhanced efficacy when used alongside traditional chemotherapy drugs, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Various modifications to the thio group and sugar moiety have been investigated:
Propriétés
Numéro CAS |
137819-74-0 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |
Clé InChI |
GOQUUHRTFOHDLI-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=CNC3=O |
SMILES canonique |
C1CC(SC1CO)N2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















